1,5-Dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with notable potential in medicinal chemistry. It features a unique structure that integrates pyrazole, benzothiazole, and pyridine moieties, which are known for their biological activities. This compound is classified under the category of pyrazole derivatives, which are often explored for their pharmacological properties.
The compound can be synthesized through various organic reactions involving pyrazole and its derivatives. Its structural complexity allows for diverse applications in scientific research, particularly in drug discovery and development.
This compound is classified as a pyrazole carboxamide due to the presence of the carboxamide functional group attached to a pyrazole ring. It also contains substituted benzothiazole and pyridine rings, which enhance its chemical reactivity and biological activity.
The synthesis of 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple synthetic steps. Key methods include:
Common reagents used in the synthesis include:
Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed under varying temperatures, typically ranging from room temperature to reflux conditions.
The molecular formula of this compound is , and its molecular weight is approximately 324.4 g/mol. The structure can be represented using various notations:
Property | Data |
---|---|
IUPAC Name | N-[3,5-dimethyl-1-(propan-2-yl)pyrazol-4-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI Key | CGQNZEXVLOJFMY-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C(C)C)C)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
The compound's structural features include:
This compound can undergo various chemical reactions:
The reaction conditions vary based on the desired product:
The products formed from these reactions depend heavily on the specific conditions and reagents used.
The mechanism by which 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide exerts its biological effects may involve several pathways:
Research into similar compounds indicates potential activities such as antimicrobial, anti-inflammatory, or anticancer effects due to their ability to modulate biological pathways.
The compound is expected to exhibit typical properties associated with organic compounds such as solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
Relevant data pertaining to stability and reactivity can help predict its behavior in biological systems.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0